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Compound of Interest

Compound Name: 2-Ethylpentan-1-amine

Cat. No.: B14370156

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethylpentan-1-amine, a primary amine with applications in organic synthesis and as a
potential building block in pharmaceutical development. The document details expected data
from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), supported by detailed experimental protocols.

Chemical Structure and Properties
o |IUPAC Name: 2-Ethylpentan-1-amine

» Molecular Formula: C7H17N

e Molecular Weight: 115.22 g/mol

e CAS Number: 90831-93-9

Spectroscopic Data

The following sections present the anticipated spectroscopic data for 2-Ethylpentan-1-amine.
Due to the limited availability of experimentally recorded spectra for this specific compound, the
data is a combination of theoretical predictions, characteristic values for primary amines, and
data from structurally analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR) Data (Predicted)

Chemical Shift (5,

Protons Multiplicity Integration
ppm)

-CHs (ethyl & pentyl) 0.8-1.0 Triplet (t) 6H

-CH:- (pentyl chain) 12-16 Multiplet (m) 6H

-CH- (chiral center) 16-19 Multiplet (m) 1H

-CH2-NH2 25-2.8 Doublet (d) 2H

-NH2 1.0-25 Broad Singlet (br s) 2H

13C NMR (Carbon NMR) Data (Predicted)

Carbon Chemical Shift (6, ppm)
-CHs (ethyl & pentyl) 10-15
-CHa- (ethyl) 22-28
-CHz- (pentyl) 28-35
-CH- (chiral center) 40 - 45
-CH2-NH:z 45 - 50

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data
presented is based on typical values for primary amines and DFT-calculated frequencies.[1]

Characteristic IR Absorption Bands
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Functional Group Wavenumber (cm~—?) Intensity
N-H Stretch (asymmetric) ~3370 Medium

N-H Stretch (symmetric) ~3290 Medium

C-H Stretch (aliphatic) 2850 - 2960 Strong

N-H Bend (scissoring) 1590 - 1650 Medium

C-N Stretch 1050 - 1200 Medium-Weak

As an illustrative example, the IR spectrum of the structurally similar compound 3-

aminoheptane shows characteristic primary amine absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Expected Fragmentation Pattern

The mass spectrum of 2-Ethylpentan-1-amine is expected to be dominated by alpha-

cleavage, the characteristic fragmentation of aliphatic amines. The molecular ion peak (M)

would be observed at m/z 115.

Major Expected Fragments

m/z Fragment Notes

115 [C7H17N]* Molecular lon

86 [M - CzHs]* Loss of an ethyl radical

72 [M - C3H7]* Loss of a propyl radical

30 [CHaNH:]* Alpha-cleavage, often the base

peak
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The mass spectrum of the isomeric 3-aminoheptane confirms a molecular ion at m/z 115 and a
base peak resulting from alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

o Dissolve 5-10 mg of 2-Ethylpentan-1-amine in approximately 0.7 mL of a deuterated
solvent (e.g., CDCIls, D20, or DMSO-ds) in a clean, dry NMR tube.

o Ensure the solution is homogeneous and free of any particulate matter.

H NMR Acquisition:

The spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.

A standard one-pulse sequence is used.

The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm).

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

13C NMR Acquisition:
e The spectrum is recorded on the same spectrometer, tuned to the 13C frequency.

o A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines
for each unique carbon.

o A wider spectral width is required (e.g., 0-200 ppm).
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» Due to the low natural abundance of $3C, a larger number of scans and a longer acquisition
time are necessary.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e Place one to two drops of neat 2-Ethylpentan-1-amine between two clean, dry salt plates
(e.g., NaCl or KBr).

e Gently press the plates together to form a thin liquid film.

Data Acquisition (FT-IR):

Record a background spectrum of the empty sample compartment.

Place the sample holder with the salt plates in the spectrometer's beam path.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm~1).

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - EI):

e The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-
MS) for separation and purification.

¢ In the ion source, the sample is bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.

Mass Analysis and Detection:

e The resulting positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer).

e The analyzer separates the ions based on their mass-to-charge ratio (m/z).
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» Adetector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Ethylpentan-1-amine.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylpentan-1-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14370156#spectroscopic-data-for-2-ethylpentan-1-
amine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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